2-(2-Bromopyridin-3-yl)propan-2-ol

Physical Properties Formulation Logistics

2-(2-Bromopyridin-3-yl)propan-2-ol (CAS 909532-39-4) is a non-commodity heterocyclic building block featuring a unique 2-bromo-3-tertiary-alcohol substitution on pyridine. The aryl bromide enables reliable palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with high regioselectivity, while the tertiary alcohol offers a site for esterification or etherification. With a purity of up to 97% and offered as a solid for easy handling, this compound is essential for the reproducible synthesis of advanced ligands, agrochemical intermediates, and complex molecular architectures. Procure this specialized reagent to accelerate your targeted chemical synthesis projects.

Molecular Formula C8H10BrNO
Molecular Weight 216.078
CAS No. 909532-39-4
Cat. No. B2364919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-3-yl)propan-2-ol
CAS909532-39-4
Molecular FormulaC8H10BrNO
Molecular Weight216.078
Structural Identifiers
SMILESCC(C)(C1=C(N=CC=C1)Br)O
InChIInChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
InChIKeyCXLQQPDHVZWLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopyridin-3-yl)propan-2-ol (CAS 909532-39-4) for Chemical Synthesis Procurement: Specifications, Structure, and Availability


2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4), with a molecular formula of C₈H₁₀BrNO and a molecular weight of 216.08, is a heterocyclic building block featuring a pyridine ring substituted with a bromine atom at the 2-position and a tertiary alcohol at the 3-position . It is commercially available as a solid with a reported purity of up to 97% . This specific substitution pattern establishes its core utility as a versatile intermediate, primarily for palladium-catalyzed cross-coupling reactions via its aryl bromide handle, and for further derivatization through its tertiary alcohol group .

Strategic Sourcing of 2-(2-Bromopyridin-3-yl)propan-2-ol: Why Simple Analogs Are Insufficient for Specific Research Applications


Substituting 2-(2-bromopyridin-3-yl)propan-2-ol with a generic analog is not straightforward due to the profound impact of its specific substitution pattern on both its physical state and chemical reactivity . While many bromopyridine derivatives exist, variations in the position of the bromine and the type of alkyl group drastically alter the compound's properties and its suitability as a building block . The precise 2-bromo-3-tertiary-alcohol arrangement confers unique characteristics that are not replicated by other regioisomers or analogs, making it a non-commodity, specialized reagent. The following quantitative evidence highlights specific, measurable differentiators that underscore its unique value proposition for targeted chemical synthesis projects.

Quantitative Differentiators: A Comparative Analysis of 2-(2-Bromopyridin-3-yl)propan-2-ol vs. Key Analogs for Evidence-Based Procurement


Physical State Differentiation: Solid vs. Oil for Improved Handling and Storage

2-(2-Bromopyridin-3-yl)propan-2-ol is a solid at ambient temperature, as confirmed by commercial suppliers . In contrast, a closely related regioisomer, 2-(5-bromopyridin-2-yl)propan-2-ol (CAS 290307-40-3), is often reported as a liquid [1]. This difference in physical state can significantly impact handling, purification (e.g., recrystallization vs. distillation), and long-term storage stability.

Physical Properties Formulation Logistics Stability

Synthetic Yield and Process Efficiency in Building Block Preparation

A published synthetic route for 2-(2-bromopyridin-3-yl)propan-2-ol, utilizing the reaction of 2,3-dibromopyridine with isopropylmagnesium chloride followed by quenching with acetone, proceeds with a reported yield of 48% . This provides a clear benchmark for process chemists. A related synthesis for the regioisomeric 2-(6-bromopyridin-3-yl)propan-2-ol, starting from 2,5-dibromopyridine and using n-butyllithium and acetone, is described but does not explicitly report a yield, leaving a gap in process comparison .

Synthetic Chemistry Process Chemistry Yield Optimization

Commercial Availability and Purity Profiles Across Leading Vendors

2-(2-Bromopyridin-3-yl)propan-2-ol is available from multiple major chemical suppliers, including Sigma-Aldrich (under the Fluorochem brand), with a reported purity of 96% . Another vendor, CymitQuimica, offers the compound at a higher certified purity of 97% . A third supplier, Summedchem, lists a purity of 98% . This range of available purities (96-98%) allows researchers to select a grade appropriate for their specific application.

Procurement Quality Control Supply Chain Analytical Chemistry

Targeted Applications of 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS 909532-39-4) Based on Verified Differentiators


Synthesis of Complex Polyheterocyclic Drug Candidates via Regioselective Cross-Coupling

The 2-bromo substituent serves as a reliable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine functionalities with high regioselectivity . The solid physical form facilitates accurate weighing and handling for these sensitive reactions .

Construction of Functionalized Ligands and Metal-Organic Frameworks (MOFs)

The tertiary alcohol group provides a site for further derivatization (e.g., esterification, etherification) or can serve as a weak coordinating group . The ability to procure this bifunctional building block in high purity (up to 97%) is essential for the reliable and reproducible synthesis of sophisticated ligands .

Development of Agrochemical Intermediates and Pesticides

Pyridine derivatives are a cornerstone of modern agrochemicals. This compound's specific substitution pattern makes it a valuable intermediate for generating novel pyridine-containing molecules with potential pesticidal or herbicidal activity [1]. The published synthetic route with a 48% yield provides a foundational benchmark for scaling up the preparation of such advanced intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromopyridin-3-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.